molecular formula C25H22O3 B14775521 2'-Hydroxy-[1,1'-binaphthalen]-2-yl pivalate

2'-Hydroxy-[1,1'-binaphthalen]-2-yl pivalate

Cat. No.: B14775521
M. Wt: 370.4 g/mol
InChI Key: DAEJQURNXUFDIO-UHFFFAOYSA-N
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Description

2’-Hydroxy-[1,1’-binaphthalen]-2-yl pivalate is an organic compound derived from binaphthalene, a molecule consisting of two naphthalene units connected at one carbon atom each. This compound is known for its unique structural properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Hydroxy-[1,1’-binaphthalen]-2-yl pivalate typically involves the esterification of 2’-Hydroxy-[1,1’-binaphthalen]-2-ol with pivalic acid. This reaction can be catalyzed by various agents such as 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) under base-free conditions . The reaction is usually carried out under solvent-free conditions, offering high yields and simple workup .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using acid anhydrides and catalysts like phosphoric acid or vanadyl triflate . These methods ensure efficient production with high chemoselectivity and yield.

Chemical Reactions Analysis

Types of Reactions

2’-Hydroxy-[1,1’-binaphthalen]-2-yl pivalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons .

Mechanism of Action

The mechanism of action of 2’-Hydroxy-[1,1’-binaphthalen]-2-yl pivalate involves its interaction with specific molecular targets and pathways. It acts as a chiral ligand, facilitating various catalytic processes by forming complexes with metal ions . These complexes can then participate in a range of chemical reactions, enhancing their efficiency and selectivity .

Properties

Molecular Formula

C25H22O3

Molecular Weight

370.4 g/mol

IUPAC Name

[1-(2-hydroxynaphthalen-1-yl)naphthalen-2-yl] 2,2-dimethylpropanoate

InChI

InChI=1S/C25H22O3/c1-25(2,3)24(27)28-21-15-13-17-9-5-7-11-19(17)23(21)22-18-10-6-4-8-16(18)12-14-20(22)26/h4-15,26H,1-3H3

InChI Key

DAEJQURNXUFDIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)O

Origin of Product

United States

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